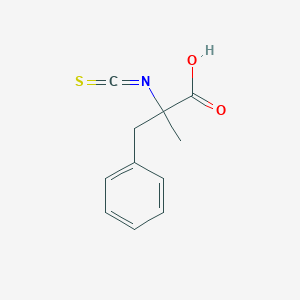
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H11NO2S It is a derivative of phenylpropanoic acid, characterized by the presence of an isothiocyanate group (-N=C=S) attached to the alpha carbon of the propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-methyl-3-phenylpropanoic acid typically involves the reaction of 2-methyl-3-phenylpropanoic acid with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Applications De Recherche Scientifique
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-2-methyl-3-phenylpropanoic acid involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanoic acid: Lacks the isothiocyanate group, making it less reactive.
2-Isothiocyanato-3-phenylpropanoic acid: Similar structure but without the methyl group, affecting its reactivity and properties.
Uniqueness
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid is unique due to the presence of both the isothiocyanate and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-isothiocyanato-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-11(10(13)14,12-8-15)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) |
Clé InChI |
OUJNHJPXMCJUPA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)(C(=O)O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


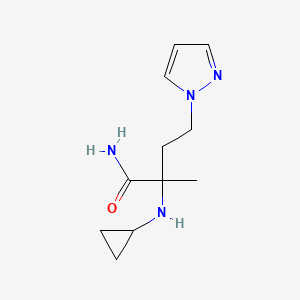
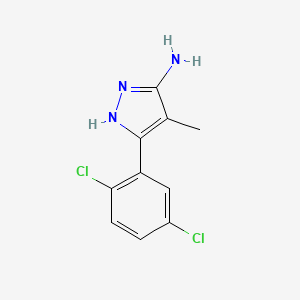
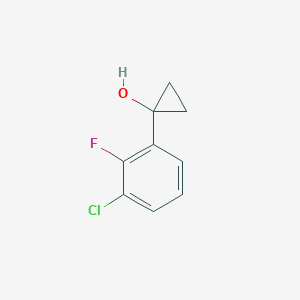
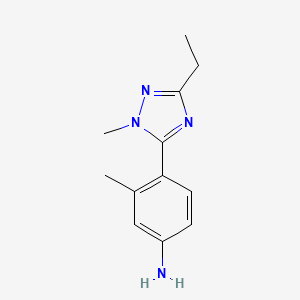

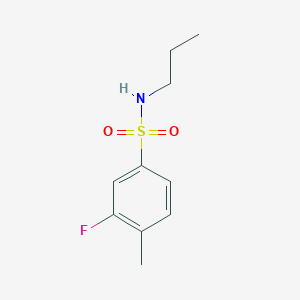

![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)





